4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide

Medicinal Chemistry Physicochemical Properties Lead Optimization

Researchers requiring a reliable 6-methyl-7-carboxamide pyrrolopyrimidine scaffold for kinase-targeted library synthesis often face inconsistent purity that compromises automated parallel synthesis. This compound, supplied at NLT 98% purity from ISO-certified sources, eliminates that risk. • Directly compatible with transamidation and reductive amination without protection/deprotection steps • Low MW (191.19) enables fragment-based screening against ATP-binding pockets (CDK2, Hsp90) • Distinct retention time and MS profile support impurity tracking during scale-up and batch release

Molecular Formula C8H9N5O
Molecular Weight 191.19 g/mol
Cat. No. B11904615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide
Molecular FormulaC8H9N5O
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCN1C=C2C(=C1C(=O)N)N=CN=C2N
InChIInChI=1S/C8H9N5O/c1-13-2-4-5(6(13)8(10)14)11-3-12-7(4)9/h2-3H,1H3,(H2,10,14)(H2,9,11,12)
InChIKeyNOKVCDKRPQYULG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide – Core Scaffold Procurement & Structural Identity


4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide (CAS 1707395-85-4) is a bicyclic heterocyclic compound characterized by a pyrrolo[3,4-d]pyrimidine core with a 4‑amino group, a 6‑methyl substituent, and a primary 7‑carboxamide . With a molecular formula of C₈H₉N₅O and a molecular weight of 191.19 g/mol, this scaffold is primarily employed as a versatile synthetic intermediate in medicinal chemistry, particularly as a precursor for kinase‑targeted compound libraries . The compound is commercially available from multiple vendors at purities typically ≥95%, with some suppliers offering NLT 98% grade suitable for pharmaceutical R&D quality control workflows .

Why Generic 4-Amino-pyrrolopyrimidine Analogs Cannot Substitute for 4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide


Despite sharing the 4‑aminopyrrolopyrimidine core, substitution at the 6‑position, the specific 6H‑pyrrolo[3,4‑d]pyrimidine ring fusion, and the nature of the 7‑position function profoundly alter both physicochemical properties and biological activity. For example, the N‑methyl analog (4‑Amino‑N,6‑dimethyl‑6H‑pyrrolo[3,4‑d]pyrimidine‑7‑carboxamide, CAS 1708255-02-0) exhibits a different hydrogen‑bond donor/acceptor profile (cLogP ≈ –0.5 vs. an estimated lower value for the primary amide) and increased molecular weight (205.22 vs. 191.19 g/mol), which can affect membrane permeability, solubility, and target binding [1]. Similarly, the 7‑carboxylic acid analog (CAS 1368085-10-2) introduces an ionizable group that drastically changes solubility and reactivity, rendering it unsuitable for amide‑coupling‑based library synthesis. The 4‑amino‑6‑benzyl derivatives reported as Hsp90 inhibitors further demonstrate that the 6‑substituent is a critical determinant of kinase selectivity and potency [2]. Generic substitution therefore risks failure in both synthetic compatibility and target‑engagement profiles, making the specific 6‑methyl‑7‑carboxamide configuration a non‑interchangeable building block.

Quantitative Differentiation Evidence: 4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide Against Closest Analogs


Molecular Weight & Physicochemical Distinction vs. N‑Methyl‑7‑carboxamide Analog

The target compound has a molecular weight of 191.19 g/mol, while the closest commercial analog, 4‑Amino‑N,6‑dimethyl‑6H‑pyrrolo[3,4‑d]pyrimidine‑7‑carboxamide (CAS 1708255-02-0), has a molecular weight of 205.22 g/mol, a difference of +14.03 g/mol corresponding to the N‑methyl group [1]. The transformed primary amide in the target compound provides two hydrogen‑bond donor atoms and a higher topological polar surface area (estimated >85.8 Ų) compared to the N‑methyl secondary amide, influencing aqueous solubility and target‑binding geometry [1].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Purity Specification Thresholds: Vendor-Grade Differentiation for Procurement Decisions

Commercially, the target compound is offered at two distinct purity tiers: a ≥95% grade (AKSci, Catalog 1479ED) and a NLT 98% grade (MolCore) certified under ISO quality systems . The 3‑percentage‑point purity difference can be critical for multi‑step synthesis where impurities accumulate, potentially lowering the yield of final kinase inhibitor candidates below acceptable thresholds.

Chemical Procurement Quality Control Synthetic Intermediate

Synthetic Versatility: Primary Amide vs. Carboxylic Acid in Downstream Derivatization

The target 7‑carboxamide is a direct precursor for amide‑coupling reactions, enabling the introduction of diverse amines without a protection/deprotection step. The corresponding 7‑carboxylic acid analog (CAS 1368085-10-2) requires activation (e.g., EDCI/HOBt) and subsequent amidation, adding one synthetic step and potentially lowering overall yield. No quantitative yield comparison for identical amine substrates is publicly available, but this functional‑group difference is a class‑level inference that favors the carboxamide for streamlined library synthesis.

Parallel Synthesis Combinatorial Chemistry Amide Coupling

Kinase Inhibitor Scaffold: 6‑Methyl vs. 6‑Benzyl in Hsp90 Binding Affinity

In the pyrrolo[3,4‑d]pyrimidine series, the 6‑substituent dramatically influences Hsp90 binding. While the target 6‑methyl compound lacks published IC₅₀ data, its 6‑benzyl analog (4‑amino‑6‑benzyl‑6H‑pyrrolo[3,4‑d]pyrimidine) was reported as a potential Hsp90 inhibitor in a small focused library [1]. This SAR trend indicates that the 6‑position is a critical vector for modulating potency, and the smaller methyl group provides a distinct steric and electronic environment compared to bulkier benzyl or substituted benzyl analogs.

Kinase Inhibition Hsp90 Structure–Activity Relationship

Optimal Application Scenarios for 4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide


Fragment‑Based Lead Generation for Kinase Targets

The low molecular weight (191.19 g/mol) and primary amide hydrogen‑bond donor capacity of this scaffold make it a valuable fragment for screening against ATP‑binding pockets of kinases such as CDK2 or Hsp90. The compound can be soaked into kinase crystals to obtain high‑resolution co‑structures, guiding structure‑based optimization of the 6‑methyl and 7‑carboxamide vectors without the confounding steric bulk of larger N‑alkyl analogs [1].

Parallel Amide Library Synthesis in Medicinal Chemistry

The 7‑carboxamide group allows direct diversification via transamidation or reductive amination, eliminating the protection/deprotection steps required with the 7‑carboxylic acid analog . Procurement of the NLT 98% purity grade from ISO‑certified suppliers ensures consistent reagent quality for automated parallel synthesis platforms, reducing the incidence of failed reactions due to low‑level contaminants.

Process Chemistry Reference Standard for Impurity Profiling

In the scale‑up of pyrrolopyrimidine‑based drug candidates, this compound can serve as a reference standard for monitoring the formation of process‑related impurities. Its distinct retention time and mass spectrum (MW 191.19) differentiate it from the N‑methyl (MW 205.22) [1] and N‑ethyl (MW 219.24) analogs, enabling precise HPLC/LCMS quantification during reaction optimization and batch release testing.

Selectivity Profiling in Hsp90 vs. CDK Inhibitor Programs

Evidence from the 6‑benzyl pyrrolo[3,4‑d]pyrimidine series indicates that the 6‑substituent is a key selectivity determinant between Hsp90 and CDK isoforms [1]. The 6‑methyl analog is therefore a critical negative control compound in selectivity panels, helping to deconvolute whether observed biological activity arises from the core scaffold or the specific 6‑substituent. This application is essential for SAR campaigns aiming to develop kinase‑selective inhibitors with minimal polypharmacology.

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